molecular formula C12H8FN3O2 B14656044 (E)-1-(4-Fluorophenyl)-2-(4-nitrophenyl)diazene CAS No. 29808-85-3

(E)-1-(4-Fluorophenyl)-2-(4-nitrophenyl)diazene

Cat. No.: B14656044
CAS No.: 29808-85-3
M. Wt: 245.21 g/mol
InChI Key: JAGMRIKNOOPUQJ-UHFFFAOYSA-N
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Description

(E)-1-(4-Fluorophenyl)-2-(4-nitrophenyl)diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Fluorophenyl)-2-(4-nitrophenyl)diazene typically involves the diazotization of an aromatic amine followed by a coupling reaction with another aromatic compound. The general steps are as follows:

    Diazotization: An aromatic amine, such as 4-fluoroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with another aromatic compound, such as 4-nitrobenzene, under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of azo compounds often involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are commonly used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Fluorophenyl)-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:

    Reduction: The azo group (N=N) can be reduced to form corresponding amines.

    Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium dithionite, zinc dust in acetic acid, or catalytic hydrogenation.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Reduction: Formation of 4-fluoroaniline and 4-nitroaniline.

    Oxidation: Formation of nitroso or nitro derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-Fluorophenyl)-2-(4-nitrophenyl)diazene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The azo group can undergo reduction in vivo, releasing aromatic amines that may exert biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-Fluorophenyl)-2-(4-methylphenyl)diazene
  • (E)-1-(4-Fluorophenyl)-2-(4-chlorophenyl)diazene
  • (E)-1-(4-Fluorophenyl)-2-(4-bromophenyl)diazene

Uniqueness

(E)-1-(4-Fluorophenyl)-2-(4-nitrophenyl)diazene is unique due to the presence of both fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the nitro group can participate in various redox reactions.

Properties

IUPAC Name

(4-fluorophenyl)-(4-nitrophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGMRIKNOOPUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90789352, DTXSID701270003
Record name (E)-1-(4-Fluorophenyl)-2-(4-nitrophenyl)diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90789352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diazene, (4-fluorophenyl)(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29808-85-3, 51788-98-8
Record name Diazene, (4-fluorophenyl)(4-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29808-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-1-(4-Fluorophenyl)-2-(4-nitrophenyl)diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90789352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diazene, (4-fluorophenyl)(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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